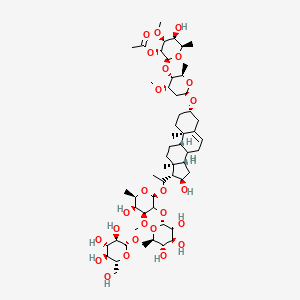
Glycoside H2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycoside H2 is a type of glycoside, a compound where a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. Glycosides are widespread in nature and play various roles in biological processes. This compound, in particular, is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycosides, including Glycoside H2, typically involves the reaction of a sugar with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of glycosides often involves enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases and glycosidases are commonly used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Glycoside H2 undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to release the sugar and aglycone.
Oxidation and Reduction: Modifying the sugar or aglycone moiety.
Substitution: Replacing functional groups on the sugar or aglycone
Common Reagents and Conditions
Common reagents used in these reactions include acids (for hydrolysis), oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, hydrolysis of this compound yields the free sugar and aglycone, while oxidation may produce sugar acids .
Applications De Recherche Scientifique
Glycoside H2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a substrate for enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of biofuels, food additives, and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Glycoside H2 involves the hydrolysis of the glycosidic bond by glycosidases, leading to the release of the sugar and aglycone. This process is facilitated by the enzyme’s active site, which provides the necessary catalytic residues and environment for the reaction .
Comparaison Avec Des Composés Similaires
Glycoside H2 can be compared with other glycosides such as:
- **Glucos
Propriétés
Numéro CAS |
73529-43-8 |
|---|---|
Formule moléculaire |
C56H92O25 |
Poids moléculaire |
1165.3 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[1-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C56H92O25/c1-22(73-53-50(48(70-10)39(61)23(2)74-53)81-52-45(67)43(65)41(63)35(79-52)21-71-51-44(66)42(64)40(62)34(20-57)78-51)37-32(59)18-31-29-12-11-27-17-28(13-15-55(27,6)30(29)14-16-56(31,37)7)77-36-19-33(68-8)46(25(4)72-36)80-54-49(76-26(5)58)47(69-9)38(60)24(3)75-54/h11,22-25,28-54,57,59-67H,12-21H2,1-10H3/t22?,23-,24-,25-,28+,29-,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50?,51-,52-,53-,54+,55+,56+/m1/s1 |
Clé InChI |
JNINMHDUXJEVTJ-VUSVZNDNSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]([C@@H]6C(C)O[C@H]7C([C@H]([C@H]([C@H](O7)C)O)OC)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)C)OC(=O)C)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)OC(=O)C)OC)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)

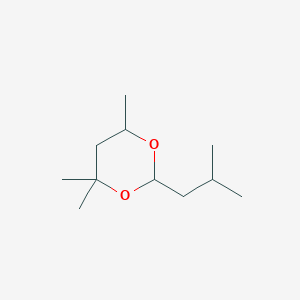

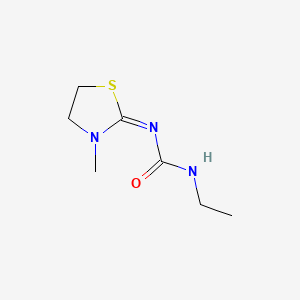

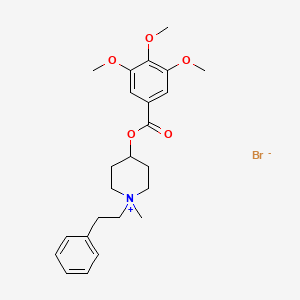
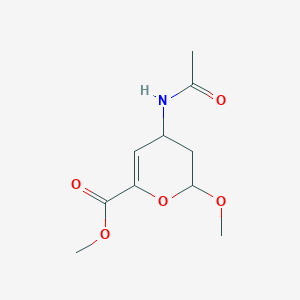
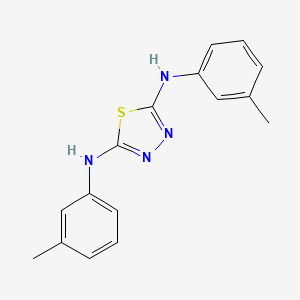

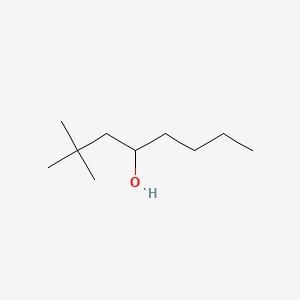

phosphanium chloride](/img/structure/B14463232.png)
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
